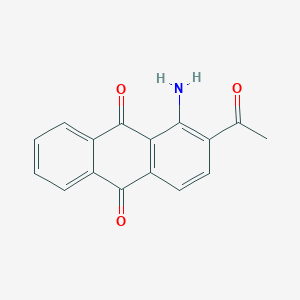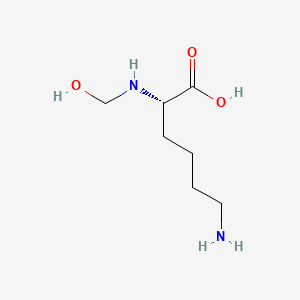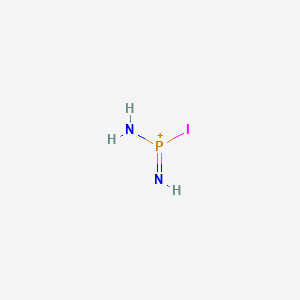
Acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol is a complex organic compound that features both an epoxide and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol typically involves the reaction of epichlorohydrin with an appropriate alcohol under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the epoxide ring . The reaction conditions usually involve refluxing the mixture to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or thiols can be used under mild conditions to open the epoxide ring.
Major Products Formed
Oxidation: Diols are the major products formed from the oxidation of the epoxide ring.
Reduction: The reduction of the ester group yields the corresponding alcohol.
Substitution: The substitution reactions yield various functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and esters.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol involves the interaction of its functional groups with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can be harnessed to modify the activity of enzymes or other proteins, making it useful in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(oxiran-2-ylmethoxy)benzoic acid: Similar in structure but with a benzoic acid moiety instead of an acetic acid group.
2-[3-chloro-4-(oxiran-2-ylmethoxy)phenyl]acetic acid: Contains a chloro-substituted phenyl ring, which alters its reactivity and applications.
Uniqueness
Acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol is unique due to the presence of both an epoxide and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications .
Eigenschaften
CAS-Nummer |
57518-79-3 |
|---|---|
Molekularformel |
C11H20O6 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol |
InChI |
InChI=1S/C9H16O4.C2H4O2/c1-2-3-11-5-8(4-10)12-6-9-7-13-9;1-2(3)4/h2,8-10H,1,3-7H2;1H3,(H,3,4) |
InChI-Schlüssel |
QDYCYTPIKVAXAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C=CCOCC(CO)OCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B14615793.png)
![10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14615801.png)

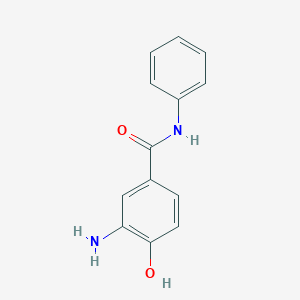
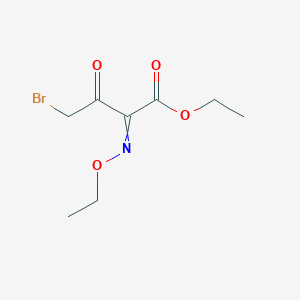
![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
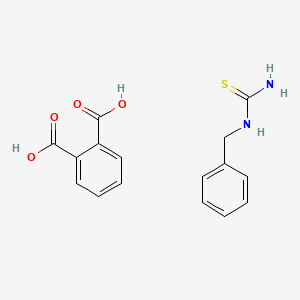
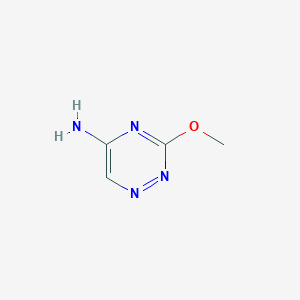
![(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615845.png)

